molecular formula C29H26N4O4 B12427030 CGRP antagonist 1

CGRP antagonist 1

Cat. No.: B12427030
M. Wt: 494.5 g/mol
InChI Key: HGRHCVKYWPUJJT-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CGRP antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form different oxidized derivatives, or it can undergo nucleophilic substitution to form various substituted products .

Comparison with Similar Compounds

CGRP antagonist 1 is unique in its high potency and specificity for the CGRP receptor. Similar compounds include atogepant, erenumab, ubrogepant, and galcanezumab . These compounds also target the CGRP receptor but may differ in their binding affinities, mechanisms of action, and clinical applications. For instance, atogepant is another small molecule CGRP receptor antagonist used for migraine prophylaxis, while erenumab is a monoclonal antibody that targets the CGRP receptor .

Properties

Molecular Formula

C29H26N4O4

Molecular Weight

494.5 g/mol

IUPAC Name

N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]-2-(2-oxospiro[indole-3,4'-oxane]-1-yl)acetamide

InChI

InChI=1S/C29H26N4O4/c34-24(17-33-23-6-2-1-4-21(23)28(27(33)36)9-12-37-13-10-28)31-20-8-7-18-15-29(16-19(18)14-20)22-5-3-11-30-25(22)32-26(29)35/h1-8,11,14H,9-10,12-13,15-17H2,(H,31,34)(H,30,32,35)/t29-/m0/s1

InChI Key

HGRHCVKYWPUJJT-LJAQVGFWSA-N

Isomeric SMILES

C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C[C@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Canonical SMILES

C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Origin of Product

United States

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